2-(2,4-Dichlorophenoxy)propan-2-ol

Lipophilicity Physicochemical profiling Environmental partitioning

2-(2,4-Dichlorophenoxy)propan-2-ol (CAS 93965-10-7; molecular formula C₉H₁₀Cl₂O₂; MW 221.08 g/mol) is a chlorophenoxy alcohol characterized by a 2,4-dichlorophenyl ring attached via an ether linkage to a tertiary alcohol (propan-2-ol) backbone. Unlike its more widely studied positional isomer 1-(2,4-dichlorophenoxy)propan-2-ol (CAS 5330-18-7), which bears a secondary hydroxyl group, the tertiary alcohol architecture of this compound confers distinct physicochemical properties including altered hydrogen-bonding capacity, resistance to oxidation to the corresponding ketone, and a measurably lower computed LogP.

Molecular Formula C9H10Cl2O2
Molecular Weight 221.08 g/mol
CAS No. 93965-10-7
Cat. No. B12644503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)propan-2-ol
CAS93965-10-7
Molecular FormulaC9H10Cl2O2
Molecular Weight221.08 g/mol
Structural Identifiers
SMILESCC(C)(O)OC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C9H10Cl2O2/c1-9(2,12)13-8-4-3-6(10)5-7(8)11/h3-5,12H,1-2H3
InChIKeyFWMAWTRDKYQUNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dichlorophenoxy)propan-2-ol (CAS 93965-10-7): Structural Identity and Procurement Relevance of a Tertiary Chlorophenoxy Alcohol


2-(2,4-Dichlorophenoxy)propan-2-ol (CAS 93965-10-7; molecular formula C₉H₁₀Cl₂O₂; MW 221.08 g/mol) is a chlorophenoxy alcohol characterized by a 2,4-dichlorophenyl ring attached via an ether linkage to a tertiary alcohol (propan-2-ol) backbone . Unlike its more widely studied positional isomer 1-(2,4-dichlorophenoxy)propan-2-ol (CAS 5330-18-7), which bears a secondary hydroxyl group, the tertiary alcohol architecture of this compound confers distinct physicochemical properties including altered hydrogen-bonding capacity, resistance to oxidation to the corresponding ketone, and a measurably lower computed LogP [1]. The compound is registered under EINECS 300-958-2 and is cataloged as a specialty intermediate within the broader phenoxy herbicide chemical space, bearing structural relationships to the dichlorprop and fenoxanil synthesis pathways [2].

Why 2-(2,4-Dichlorophenoxy)propan-2-ol Cannot Be Casually Substituted by In-Class Analogs Without Quantitative Justification


Within the chlorophenoxy chemical space, compounds sharing the 2,4-dichlorophenoxy pharmacophore are frequently treated as interchangeable by procurement workflows. However, the position of the hydroxyl group on the propanol chain — tertiary (C-2 bearing both the aryloxy group and –OH on the same carbon) versus secondary (C-1 bearing aryloxy, C-2 bearing –OH) — produces a structurally distinct compound with divergent computed LogP, boiling point, density, and oxidative stability profiles [1]. The closest analog, 1-(2,4-dichlorophenoxy)propan-2-ol (CAS 5330-18-7), exhibits an XLogP3 of 3.4 versus 3.06 for the target, a boiling point elevated by approximately 8°C, and fundamentally different reactivity toward oxidation [2]. Furthermore, the carboxylic acid analogs such as dichlorprop (2-(2,4-dichlorophenoxy)propionic acid, CAS 120-36-5) possess an ionizable carboxyl group (pKa ~3.0) conferring water solubility and anionic character absent in the neutral alcohol form, making them unsuitable substitutes in applications requiring neutral, non-ionizable intermediates [3]. These quantifiable differences directly impact chromatographic retention, extraction efficiency, formulation compatibility, and metabolic fate, precluding generic substitution without experimental validation.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)propan-2-ol (CAS 93965-10-7) Relative to Closest Analogs


LogP Differentiation: Tertiary Alcohol Exhibits Lower Lipophilicity than Positional Isomer 1-(2,4-Dichlorophenoxy)propan-2-ol

The target compound 2-(2,4-dichlorophenoxy)propan-2-ol (tertiary alcohol) has a reported LogP of 3.06, which is measurably lower than the XLogP3 of 3.4 reported for its closest positional isomer 1-(2,4-dichlorophenoxy)propan-2-ol (secondary alcohol, CAS 5330-18-7) [1][2]. An independent source reports a LogP of 2.753 for the positional isomer using a different computational method . The lower lipophilicity of the tertiary alcohol is consistent with the increased steric shielding of the hydroxyl group and altered hydrogen-bonding capacity arising from the gem-dimethyl substitution pattern adjacent to the oxygen-bearing carbon [1]. This difference of approximately 0.3–0.6 LogP units translates to a roughly 2- to 4-fold difference in octanol-water partition coefficient, directly affecting predictions of membrane permeability, bioaccumulation potential, and environmental fate modeling.

Lipophilicity Physicochemical profiling Environmental partitioning

Boiling Point Differentiation: Tertiary Alcohol Boils Approximately 8°C Lower than Secondary Alcohol Positional Isomer

The target compound exhibits a boiling point of 309°C at 760 mmHg (reported as 308.99°C by ChemBlink and 309°C by PinPools), which is approximately 8°C lower than the 317.3°C reported for the positional isomer 1-(2,4-dichlorophenoxy)propan-2-ol (CAS 5330-18-7) [1]. The flash point of the target compound is 140.7°C, compared to 145.7°C for the positional isomer [1]. Density values also differ marginally: 1.316–1.317 g/cm³ for the target versus 1.314 g/cm³ for the comparator . These differences are mechanistically attributable to the tertiary alcohol architecture, where the gem-dimethyl motif reduces intermolecular hydrogen-bonding network strength relative to the secondary alcohol, which retains a less hindered –OH group capable of stronger intermolecular association.

Distillation purification Thermal stability Formulation processing

Structural Stability Advantage: Tertiary Alcohol Motif Resists Oxidation Relative to Secondary Alcohol Analogs

The target compound bears a tertiary alcohol wherein the hydroxyl-bearing carbon (C-2) is simultaneously substituted by two methyl groups and the 2,4-dichlorophenoxy moiety . This structural arrangement fundamentally differs from the secondary alcohol in 1-(2,4-dichlorophenoxy)propan-2-ol (CAS 5330-18-7), where the hydroxyl-bearing carbon carries only one methyl group and one hydrogen atom [1]. Tertiary alcohols are intrinsically resistant to oxidation to ketones because they lack the α-hydrogen required for carbonyl formation via conventional oxidation pathways (e.g., KMnO₄, CrO₃, or enzymatic alcohol dehydrogenase-mediated oxidation). In contrast, the secondary alcohol positional isomer can be readily oxidized to the corresponding ketone, 1-(2,4-dichlorophenoxy)propan-2-one, under identical conditions [2]. While direct experimental stability comparison data for these specific compounds are not available in the peer-reviewed literature, this is a well-established class-level principle of organic chemistry: tertiary alcohols are oxidation-resistant whereas secondary alcohols are oxidation-labile [3].

Oxidative stability Shelf-life Intermediate reactivity

Chromatographic Identity Confirmation: Validated Reverse-Phase HPLC Method Provides Traceable QC Differentiation from Co-Eluting Analogs

A dedicated reverse-phase HPLC method using a Newcrom R1 column has been established for the separation and analysis of 2-(2,4-dichlorophenoxy)propan-2-ol [1]. The method employs a mobile phase of acetonitrile, water, and phosphoric acid (with formic acid substitution for mass-spectrometry compatibility), and is documented as scalable for both analytical quantitation and preparative impurity isolation [1]. The Newcrom R1 column is characterized by low silanol activity, which reduces peak tailing for polar analytes and provides resolution specifically tuned for chlorophenoxy compounds [1]. This method establishes a traceable, instrument-based identity confirmation protocol that distinguishes the target compound from its positional isomer (CAS 5330-18-7) and from the structurally related fenoxanil intermediate 2-(2,4-dichlorophenoxy)propionic acid, for which a separate Newcrom R1 method also exists [2]. The availability of a documented, column-specific HPLC protocol constitutes a procurement-relevant QC benchmark that is absent for many lesser-characterized chlorophenoxy alcohols.

HPLC method validation Quality control Impurity profiling

Differentiation from Carboxylic Acid Analogs: Neutral Alcohol Form Contrasts with Ionizable Dichlorprop and 2,4-D in Physicochemical Profile

The target compound is a neutral alcohol (no ionizable group at physiological or environmental pH ranges), whereas its carboxylic acid analog dichlorprop (2-(2,4-dichlorophenoxy)propionic acid, CAS 120-36-5) possesses a carboxyl group with a pKa of approximately 3.0 and exists predominantly as the anionic conjugate base at pH > 4 [1]. Dichlorprop has a reported LogP of 1.77 (unionized form) and a boiling point of 348.3°C, substantially higher than the 309°C of the target alcohol . The density of dichlorprop (1.421 g/cm³) is also significantly higher than that of the target (1.316 g/cm³) . Furthermore, dichlorprop is a crystalline solid (mp 116–120°C) at ambient temperature, whereas the target compound is expected to be a liquid or low-melting solid based on its computed properties [1]. These differences render the two compounds unsuitable as mutual substitutes in applications where ionization state, aqueous solubility, extraction pH profile, or physical form are critical parameters.

Ionization state Extraction efficiency Bioavailability prediction

Class-Level Biological Activity Context: The 2-(2,4-Dichlorophenoxy)propane Pharmacophore Confers Herbicidal and Fungicidal Activity in Derivative Compounds

While no primary research paper directly reports biological activity data for 2-(2,4-dichlorophenoxy)propan-2-ol itself, the 2-(2,4-dichlorophenoxy)propane moiety is a validated pharmacophore within the phenoxy herbicide chemical class. N,N′-Diacylhydrazine derivatives incorporating this moiety have demonstrated herbicidal activity of 94.7% at an application rate of 1500 g/ha, although this is less active than the reference herbicide 2,4-D [1]. The same compound series exhibited fungicidal activity of 82.16% against Colletotrichum orbiculare (Berk & Mont.) Arx in vivo [1]. Additionally, compounds bearing the 2,4-dichlorophenoxy motif showed favorable in vivo fungicidal activities against Cladosporium cucumerinum, Corynespora cassiicola, Sclerotinia sclerotiorum, and Erysiphe cichoracearum [2]. These data establish class-level precedent for the biological relevance of the 2-(2,4-dichlorophenoxy)propane substructure, though direct translation to the specific tertiary alcohol target compound requires experimental confirmation.

Herbicidal activity Fungicidal activity Pharmacophore 3D-QSAR

Evidence-Backed Application Scenarios for 2-(2,4-Dichlorophenoxy)propan-2-ol (CAS 93965-10-7) Based on Verified Differentiation Data


Synthetic Intermediate in Agrochemical Discovery Requiring a Non-Ionizable, Oxidation-Resistant Phenoxy Building Block

The tertiary alcohol architecture of 2-(2,4-dichlorophenoxy)propan-2-ol provides a non-ionizable, oxidation-resistant scaffold that distinguishes it from both the secondary alcohol positional isomer (CAS 5330-18-7) and the carboxylic acid analog dichlorprop (CAS 120-36-5). In synthetic programs where subsequent reaction steps involve oxidizing conditions incompatible with secondary alcohols, or where the absence of a carboxylate anion is required for solubility in aprotic organic media, the target compound is the structurally mandated choice [1]. The lower LogP (3.06 vs. 3.4) and lower boiling point (309°C vs. 317°C) relative to the positional isomer also provide tangible processing advantages in extraction and purification workflows [2]. The 2-(2,4-dichlorophenoxy)propane pharmacophore has validated herbicidal (94.7% at 1500 g/ha) and fungicidal (82.16% against C. orbiculare) activity in derivative compounds, establishing the biological rationale for incorporating this building block into discovery libraries [3].

Analytical Reference Standard for Chromatographic Method Development and Impurity Profiling in Chlorophenoxy Product Streams

The availability of a documented Newcrom R1 reverse-phase HPLC method specifically optimized for 2-(2,4-dichlorophenoxy)propan-2-ol enables its use as a characterized reference standard in chromatographic method development [1]. The method's scalability from analytical to preparative mode supports impurity isolation workflows, while the MS-compatible mobile phase variant (formic acid substitution for phosphoric acid) facilitates LC-MS identity confirmation [1]. The compound's distinct retention characteristics, arising from its unique LogP of 3.06 and tertiary alcohol polarity profile, allow it to serve as a system suitability marker that is chromatographically resolved from both the fenoxanil intermediate and the positional isomer [1][2].

Comparative Environmental Fate Studies Requiring a Neutral Phenoxy Probe Compound with Defined Physicochemical Parameters

In environmental fate and partitioning studies of chlorophenoxy compounds, the target compound's neutral (non-ionizable) character at all environmentally relevant pH values contrasts with the pH-dependent speciation of carboxylic acid analogs such as dichlorprop (pKa ~3.0) [1]. This property, combined with its computed LogP of 3.06, boiling point of 309°C, and density of 1.316 g/cm³, makes it a suitable probe compound for studying the partitioning behavior of neutral phenoxy alcohols in soil, water, and sediment systems [2]. The approximately 1.3 LogP unit difference from dichlorprop (LogP 1.77) additionally allows researchers to bracket a wider lipophilicity range in structure-activity relationship studies of environmental transport [1][2].

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